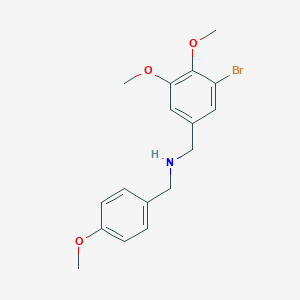![molecular formula C19H23NO3 B275850 N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine, commonly known as BPAP, is a novel psychoactive compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of compounds known as selective dopamine receptor agonists and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
BPAP acts as a selective agonist of dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical pathways of the brain. Activation of these receptors leads to the release of dopamine, a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. BPAP has been found to have a higher affinity for dopamine D3 receptors than other dopamine receptor subtypes, suggesting that it may have a unique mechanism of action.
Biochemical and Physiological Effects
BPAP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, prefrontal cortex, and nucleus accumbens, regions of the brain that are involved in the regulation of mood, motivation, and reward. Furthermore, BPAP has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. BPAP has also been found to increase the expression of glial cell line-derived neurotrophic factor (GDNF), a protein that promotes the survival of dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
BPAP has several advantages for lab experiments. It has a high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Furthermore, BPAP has been found to have neuroprotective effects, which makes it a promising candidate for the development of new therapies for neurodegenerative disorders. However, BPAP has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Furthermore, the precise mechanism of action of BPAP is still not fully understood, which makes it challenging to interpret its effects on various physiological and pathological processes.
Zukünftige Richtungen
BPAP has several potential future directions for research. One area of research could be to investigate the therapeutic potential of BPAP in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia. Another area of research could be to study the long-term effects of BPAP on the brain and behavior. Furthermore, research could be conducted to identify other compounds that have a similar mechanism of action as BPAP, which could lead to the development of new therapies for neurological and psychiatric disorders.
Synthesemethoden
BPAP can be synthesized using a modified Mannich reaction. The reaction involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, benzylamine, and propylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure BPAP. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
BPAP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to exhibit selective agonistic activity towards dopamine D3 receptors, which are involved in the regulation of mood, motivation, and reward. BPAP has been shown to improve cognitive function, reduce depression and anxiety-like behaviors, and increase locomotor activity in animal models. Furthermore, it has been found to have neuroprotective effects and to enhance the survival of dopaminergic neurons.
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C19H23NO3/c1-2-9-20-13-15-3-6-17(7-4-15)23-14-16-5-8-18-19(12-16)22-11-10-21-18/h3-8,12,20H,2,9-11,13-14H2,1H3 |
InChI-Schlüssel |
QGGAKCNSJDAIHB-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3 |
Kanonische SMILES |
CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)
![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![4-amino-N-[2-({[5-(2,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275780.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)
